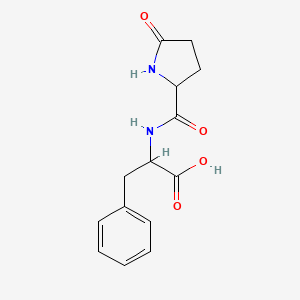

Pyroglutamylphenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-12-7-6-10(15-12)13(18)16-11(14(19)20)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,17)(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEZCXFVJLMPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Analytical Characterization of Pyroglutamylphenylalanine

Detection in Biological Systems

The identification of pyroglutamylphenylalanine in biological systems has been facilitated by advancements in analytical techniques, particularly mass spectrometry-based metabolomics. These methods have enabled the detection of this compound in tissues and biofluids, shedding light on its potential physiological relevance.

Identification in Mammalian Tissues (e.g., Calf Skin Collagen)

This compound has been identified as a component of mammalian tissues. Notably, its presence has been documented in calf skin collagen. researchgate.netmdbioproducts.comsigmaaldrich.commpbio.compan-biotech.de Early research involving the limited pepsin digestion of native collagen molecules at the N-terminus led to the liberation of the peptide this compound. researchgate.netacs.org This finding was crucial in the sequential analysis of the collagen protein structure. The extraction and purification of collagen from calf skin often involves processes like pepsin treatment in acidic conditions followed by differential salt precipitation to separate different collagen types. mdbioproducts.com

Presence in Biofluids and Metabolomic Profiles (e.g., Cerebrospinal Fluid)

Metabolomic studies have revealed the presence of this compound in various human biofluids, including blood, urine, and cerebrospinal fluid (CSF). hmdb.cadiva-portal.orghmdb.ca CSF, a clear fluid surrounding the brain and spinal cord, is of particular interest for its proximity to the central nervous system. wikipedia.orgyoutube.commedlineplus.govyoutube.com Untargeted high-resolution mass spectrometry has been employed to investigate the CSF metabolome, where this compound has been quantified and its association with aging has been explored. diva-portal.org In other metabolomic analyses, this peptide has been correlated with certain physiological parameters. For instance, one study found that this compound was one of the metabolites correlated with fat mass. nih.gov Another study observed a strong negative association between this peptide and total testosterone (B1683101) levels in pubertal girls. nih.gov

Table 1: Detection of this compound in Biological Systems

| Biological System | Specific Matrix | Key Findings | References |

|---|---|---|---|

| Mammalian Tissues | Calf Skin Collagen | Identified as a peptide at the N-terminus of the α2P chain following pepsin digestion. | researchgate.netacs.org |

| Biofluids | Cerebrospinal Fluid (CSF) | Detected and quantified in metabolomic studies investigating age-related metabolic changes. | diva-portal.org |

| Serum | Correlated with fat mass in metabolomic profiling. | nih.gov | |

| Serum | Showed a strong negative association with total testosterone in pubertal girls. | nih.gov | |

| Blood and Urine | Listed as a metabolite present in human blood and urine. | hmdb.ca |

Observation in Microbial Metabolism

This compound has also been observed in the context of microbial interactions and metabolism. frontiersin.orgelifesciences.org For example, in a study investigating the interaction between two rhizosphere bacteria, Acinetobacter sp. and Exiguobacterium sp., this compound was one of the compounds identified in the extracts produced during their co-culture. frontiersin.org Research has also explored the anti-inflammatory effects of various pyroglutamyl dipeptides, including this compound, in response to lipopolysaccharide (LPS), a component of the outer membrane of gram-negative bacteria. researchmap.jp Furthermore, bioactive peptides, including stable pyroglutamyl-containing sequences like this compound, have been identified in protein hydrolysates from black soldier fly larvae, with studies suggesting they may modulate gut microbiota. mdpi.com

Identification in Natural Products and Food Matrices

Beyond biological systems, this compound has been detected in various natural products, including plant extracts and fermented foods.

Occurrence in Plant Extracts (e.g., Kaempferia galanga)

The rhizome of Kaempferia galanga, also known as sand ginger, is a plant used in traditional medicine and as a spice. nih.govnih.govphcogj.comgbif.org Phytochemical analyses of K. galanga extracts have led to the identification of numerous compounds, including terpenoids, phenolics, and cyclic dipeptides. nih.govresearchgate.net Among these, pyroglutamyl-phenylalanine methyl ester has been isolated and characterized. nih.gov The extraction of such bioactive compounds from plant materials often involves various solvents and techniques to isolate and identify the chemical constituents. nih.govnih.govcore.ac.uk

Detection in Fermented Food Products (e.g., Cheeses)

Fermented foods are a rich source of various bioactive compounds produced through microbial activity. frontiersin.orgmdpi.comgutmicrobiotaforhealth.comgulhanemedj.org Pyroglutamic acid, a related compound, is known to be present in high amounts in certain ripened cheeses like Grana Padano and Parmigiano Reggiano, where its formation is linked to the activity of thermophilic lactic acid bacteria. nih.govnih.gov Studies on the peptidomic profile of cheeses have also identified smaller peptides, and mass spectrometry analysis has been used to characterize peptide-like structures in aged cheeses, with some studies specifically identifying pyroglutamyl-phenylalanine. unipr.it

Table 2: Detection of this compound in Natural Products and Food Matrices

| Source | Specific Matrix | Key Findings | References |

|---|---|---|---|

| Plant Extracts | Kaempferia galanga (rhizome) | Pyroglutamyl-phenylalanine methyl ester was identified as a chemical constituent. | nih.gov |

| Fermented Foods | Cheeses | Identified as a peptide-like structure in aged cheeses through mass spectrometry. | unipr.it |

| Black Soldier Fly Larvae Protein Hydrolysates | Identified as a stable pyroglutamyl-containing peptide with potential gut microbiota-modulating effects. | mdpi.com |

Advanced Analytical Methodologies for Elucidation

The identification and characterization of this compound rely on sophisticated analytical techniques capable of providing detailed structural and quantitative information. These methodologies primarily involve a combination of high-performance separation methods and sensitive detection systems.

Mass Spectrometry-Based Techniques (e.g., LC/ESI-MS, LC-HRMS, Untargeted Metabolomics)

Mass spectrometry (MS) is a cornerstone for the analysis of this compound. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a frequently employed technique. mdpi.com Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for both detection and structural confirmation. mdpi.commeasurlabs.comeag.comcreative-proteomics.com In positive ion mode using electrospray ionization (ESI), this compound is typically detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 277.1183. waters.com

Tandem mass spectrometry (MS/MS) experiments generate characteristic fragment ions that are crucial for unambiguous identification. The collision-induced dissociation of the precursor ion results in a specific fragmentation pattern.

Table 1: MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Precursor Type | Instrument Type | Top Fragment Ions (m/z) | Source |

|---|

Untargeted metabolomics, which aims to measure a wide array of small molecules in a biological sample, has successfully identified this compound in various studies. nih.govmdpi.com These investigations often utilize high-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, coupled with ultra-high-performance liquid chromatography (UHPLC). nih.govnih.govmdpi.com This approach allows for the accurate mass measurement of the peptide, further confirming its elemental composition and distinguishing it from other isobaric compounds in complex biological matrices like serum and cerebrospinal fluid. nih.govnih.gov

Chromatographic Separation Strategies

Effective chromatographic separation is essential prior to mass spectrometric analysis to resolve this compound from other components in a sample. wikipedia.orgltbiotech.ltsigmaaldrich.com The choice of chromatographic mode depends on the physicochemical properties of the peptide and the complexity of the sample matrix.

Reversed-Phase Chromatography (RPC) is a widely used technique for peptide separation. wikipedia.orgltbiotech.ltcytivalifesciences.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. phenomenex.com Hydrophobic molecules are retained longer on the column. wikipedia.org For the analysis of this compound, one study utilized a C18 column with a gradient elution of water and methanol, both containing acidic modifiers like 0.1% formic acid and 0.05% perfluoropentanoic acid, to achieve separation. nih.gov

Hydrophilic Interaction Chromatography (HILIC) offers an alternative and often complementary separation mechanism to RPC, particularly for polar compounds like peptides that may have insufficient retention on reversed-phase columns. nih.govpolylc.comwaters.comnestgrp.com HILIC employs a polar stationary phase and a mobile phase with a high concentration of organic solvent. polylc.com In this technique, analytes elute in order of increasing hydrophilicity. nestgrp.com A study successfully employed a HILIC column (Waters UPLC BEH Amide) with a mobile phase gradient of acetonitrile (B52724) and water containing 10 mM ammonium (B1175870) formate (B1220265) to analyze serum metabolites, including this compound. nih.gov

Table 2: Chromatographic Methods for this compound Analysis

| Chromatography Mode | Column Type | Mobile Phase Composition | Source |

|---|---|---|---|

| Reversed-Phase UPLC | Waters UPLC BEH C18 | Water/Methanol with 0.05% perfluoropentanoic acid and 0.1% formic acid | nih.gov |

Mechanisms of Formation and Synthetic Methodologies

Pathways of Pyroglutamylation

N-terminal glutamine residues can spontaneously cyclize to form pyroglutamate (B8496135) (pGlu). nih.gov This reaction is a critical consideration in the production and storage of therapeutic proteins, such as monoclonal antibodies, as it can lead to product heterogeneity. creative-peptides.comresearchgate.net The process involves a nucleophilic attack of the N-terminal α-amino group on the side-chain γ-amide carbon of the glutamine residue, resulting in the release of an ammonia (B1221849) molecule and the formation of a five-membered lactam ring. nih.govresearchgate.net

The rate of non-enzymatic pyroglutamate formation is significantly accelerated in the presence of inorganic phosphate (B84403) species. nih.govresearchgate.net Computational studies using quantum chemical calculations have elucidated the mechanism by which phosphate catalyzes this reaction. nih.gov Dihydrogen phosphate (H₂PO₄⁻), an abundant species at physiological pH, acts as a catalyst by mediating proton transfer during the cyclization and deammoniation steps. nih.gov The calculated activation energy for this phosphate-catalyzed formation of pGlu is 83.8 kJ mol⁻¹, which is lower than that of typical non-enzymatic reactions of amino acid residues, indicating a more rapid process. nih.govresearchgate.net The flexibility of the main and side chains of the N-terminal glutamine residue is also crucial for the reaction to proceed. nih.gov

Factors Influencing Non-Enzymatic Pyroglutamylation

| Factor | Effect | Source |

|---|---|---|

| Inorganic Phosphate | Catalyzes the reaction, lowering activation energy. | nih.govresearchgate.net |

| pH | Affects the protonation state of the N-terminal amine, influencing its nucleophilicity. | researchgate.netekb.eg |

| Temperature | Higher temperatures increase the reaction rate. | researchgate.net |

| Buffer Composition | Specific buffer components can influence the rate of cyclization. | researchgate.net |

The kinetics of non-enzymatic glutamine cyclization are highly dependent on pH. researchgate.netekb.eg The reaction rate is influenced by the protonation state of the N-terminal amino group; a deprotonated (uncharged) amino group is a better nucleophile and thus favors the cyclization reaction. researchgate.net Consequently, the efficiency of non-enzymatic N-terminal glutamine cyclization is reported to be higher at pH 7.2 than at pH 6.2. researchgate.net In the absence of catalysts like phosphate, the reaction rates are virtually pH-independent between pH 4.0 and 10.0. nih.gov However, studies on model peptides and antibodies have shown that the cyclization is highly dependent on temperature and buffer composition, and less so on pH in some contexts. researchgate.net

In biological systems, the formation of pyroglutamate is often catalyzed by the enzyme Glutaminyl Cyclase (QC). thieme-connect.deug.edu.pl QC is a zinc-dependent enzyme that significantly accelerates the intramolecular cyclization of N-terminal glutamine residues. thieme-connect.deug.edu.pl This enzymatic conversion is a crucial post-translational modification for the maturation and function of numerous peptide hormones and neuropeptides. thieme-connect.deiris-biotech.de QC has been identified as the rate-limiting enzyme in the conversion of N-truncated Amyloid-β (Aβ) peptides into their pyroglutamylated forms, which are implicated in the pathology of Alzheimer's disease. researchgate.net Inhibition of QC has been shown to significantly reduce the formation of pGlu-containing peptides in cellular systems, highlighting its importance in this biological process. prepchem.com The enzyme can also catalyze the cyclization of N-terminal glutamate (B1630785), albeit at a significantly lower rate compared to glutamine. iris-biotech.deresearchgate.net

Non-Enzymatic Cyclization of N-terminal Glutamine Residues

Chemical Synthesis of Pyroglutamylphenylalanine and Analogs

The synthesis of dipeptides such as this compound can be achieved through established methods of peptide chemistry, particularly solution-phase synthesis.

Solution-phase peptide synthesis is a classical method that remains valuable for large-scale production. The synthesis of this compound typically involves the coupling of pyroglutamic acid with a protected phenylalanine derivative.

A common strategy is the mixed anhydride (B1165640) method. In a specific example for the synthesis of L-Pyroglutamyl-L-phenylalanine Methyl Ester, L-pyroglutamic acid is reacted with isobutyl chloroformate in the presence of a base like N-methylmorpholine at low temperatures to form a mixed anhydride. This activated intermediate then reacts with the amino group of L-phenylalanine methyl ester hydrochloride to form the peptide bond. The reaction is typically carried out in a mixture of solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF).

The general principles of solution-phase peptide synthesis involve the use of protecting groups for the amino and carboxyl functions to prevent unwanted side reactions. ekb.eg For the synthesis of pyroglutamyl peptides, the pyroglutamic acid moiety itself often does not require N-terminal protection because the nitrogen atom is part of a less reactive amide bond within the lactam ring. thieme-connect.de However, protection can sometimes improve solubility. thieme-connect.de The carboxyl group of the phenylalanine residue is typically protected as an ester (e.g., methyl ester) during the coupling reaction.

Coupling reagents are essential for activating the carboxyl group of the first amino acid to facilitate the formation of the amide (peptide) bond. ekb.eg Besides the mixed anhydride method, other coupling reagents such as carbodiimides (e.g., DCC) or active esters can be employed for the acylation of peptides with pyroglutamic acid. thieme-connect.de

Key Components in Solution-Phase Synthesis of this compound

| Component | Function | Example | Source |

|---|---|---|---|

| Starting Materials | Provide the amino acid residues for the dipeptide. | L-Pyroglutamic acid, L-Phenylalanine methyl ester hydrochloride | |

| Coupling Reagent/Method | Activates the carboxyl group of pyroglutamic acid. | Isobutyl chloroformate (Mixed Anhydride Method) | |

| Base | Neutralizes acids formed and facilitates the reaction. | N-Methylmorpholine | |

| Protecting Groups | Prevent unwanted side reactions at reactive functional groups. | Methyl ester for the C-terminus of phenylalanine. | |

| Solvent | Provides the medium for the reaction. | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

Solid-Phase Peptide Synthesis (SPPS) Considerations

The formation of this compound often begins with the generation of an N-terminal pyroglutamyl residue as an impurity during the synthesis of a peptide sequence that was intended to have glutamine (Gln) at the N-terminus. This occurs through an intramolecular cyclization of the N-terminal glutamine residue, which results in the elimination of ammonia. eurekalert.orgresearchgate.net This conversion can happen spontaneously and is known to be accelerated by factors such as heat or acidic conditions. eurekalert.orgresearchgate.netnih.gov

This cyclization is a termination event; once the pyroglutamyl residue is formed, its cyclic amide structure prevents further elongation of the peptide chain, leading to a truncated byproduct. researchgate.net In the context of synthesizing a peptide with the sequence Gln-Phe..., this side reaction would produce the undesired dipeptide impurity, pyroglutamyl-phenylalanine (pGlu-Phe). The tendency for this reaction is particularly noted in SPPS protocols that utilize the Boc/Bzl protection strategy, where acidic conditions are employed for the deprotection of the Boc group. nih.gov The acidic environment can facilitate the intramolecular nucleophilic attack of the terminal amino group on the side-chain amide of glutamine, leading to cyclization. nih.gov

Table 1: Conditions Promoting Pyroglutamate Formation from N-Terminal Glutamine

| Condition | Description | Chemistry |

| Acidic Deprotection | The use of acids to remove Nα-protecting groups can catalyze the cyclization of N-terminal glutamine. | Boc/Bzl |

| Elevated Temperature | Higher temperatures can accelerate the rate of spontaneous intramolecular cyclization. eurekalert.org | General |

| Extended Reaction Times | Prolonged exposure to synthesis conditions, particularly acidic or basic environments, can increase the incidence of byproduct formation. | General |

| Enzymatic Action | In biological contexts or during certain purification steps, enzymes like glutaminyl cyclase can catalyze the conversion. researchgate.netnih.govnih.gov | Biological/Post-Synthetic |

Several strategies have been developed to minimize the unwanted formation of pyroglutamyl residues during solid-phase peptide synthesis. The choice of strategy often depends on the specific chemical approach (e.g., Fmoc/tBu vs. Boc/Bzl) being employed.

A key factor is the lability of the Nα-protecting group and the conditions required for its removal. In Fmoc/tBu chemistry, which uses a base (commonly piperidine) for deprotection, the formation of pyroglutamate from an N-terminal glutamine is generally considered negligible. thieme-connect.de The base-catalyzed cyclization is an extremely slow reaction, making it less of a concern compared to acid-catalyzed pathways. thieme-connect.de

For the Boc/Bzl approach, where acid is used for deprotection, specific modifications to the protocol can reduce cyclization. One effective strategy is to use hydrogen chloride (HCl) for the Boc-deprotection step, which has been shown to suppress this unwanted side reaction. nih.gov Another approach involves minimizing the peptide's exposure to harsh acidic conditions required for cleavage from the resin by using scavengers that can neutralize the reactive carbocations generated from protecting groups. polypeptide.com

Table 2: Mitigation Strategies for Pyroglutamate Formation

| Strategy | Description | Applicable Chemistry |

| Use of Fmoc/tBu Chemistry | Base-catalyzed cyclization of glutamine is very slow, making pyroglutamate formation a minor issue. thieme-connect.de | Fmoc/tBu |

| Modified Deprotection in Boc | Utilizing HCl for Boc-deprotection can help prevent the acid-catalyzed cyclization of N-terminal glutamine. nih.gov | Boc/Bzl |

| Use of Coupling Reagents | Direct coupling of unprotected pyroglutamic acid using reagents like DCC or CDI can be employed when pGlu is the desired N-terminal residue, avoiding issues with Gln precursors. thieme-connect.de | General |

| Protection of Amide Nitrogen | Although complex, protecting the amide nitrogen of the pGlu residue itself can prevent certain side reactions, though it may not completely eliminate the formation of other byproducts like diketopiperazines. thieme-connect.de | Pre-forming pGlu |

Native Chemical Ligation (NCL) in Related Peptide Construction

Native Chemical Ligation (NCL) is a powerful technique for constructing large peptides and proteins by joining two unprotected peptide fragments. wikipedia.orgscispace.com The classic NCL reaction involves the chemoselective condensation of a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. nih.gov The reaction proceeds through a transthioesterification step, followed by a spontaneous S-to-N acyl shift that forms a native peptide bond at the ligation site. wikipedia.orgnih.gov

While standard NCL is dependent on the presence of a cysteine residue at the ligation junction, significant advancements have expanded its utility to non-cysteine sites. nih.gov These extensions are highly relevant for the construction of complex peptides like this compound. One such method involves the use of a modified phenylalanine residue containing a β-mercaptan group. nih.gov This thiolated phenylalanine can act as a cysteine surrogate in an NCL reaction. Following the successful ligation, the thiol group can be removed through a desulfurization process, yielding a native phenylalanine residue at the ligation site. scispace.comnih.gov This approach allows for the modular assembly of a peptide backbone containing phenylalanine, onto which a pyroglutamyl residue can be subsequently coupled or which can be built from a fragment already containing the pyroglutamyl moiety. This strategy provides a flexible and powerful tool for the total chemical synthesis of peptides that might be difficult to access through conventional linear SPPS alone.

Stereoisomeric Synthesis and Characterization (e.g., L-Pyr-L-Phe, D-Pyr-L-Phe)

The synthesis of specific stereoisomers of this compound, such as L-pGlu-L-Phe or D-pGlu-L-Phe, requires precise control over the chirality of the constituent amino acid precursors. The stereochemical outcome is determined by the starting materials: L-pyroglutamic acid and L-phenylalanine will yield L-pGlu-L-Phe, whereas D-pyroglutamic acid and L-phenylalanine will yield D-pGlu-L-Phe.

The synthesis of enantiopure precursors is well-established. L- and D-glutamic acid are commercially available and can be converted to their respective L- and D-pyroglutamic acid forms via acid-catalyzed cyclization. thieme-connect.de Similarly, various stereoisomers of phenylalanine can be synthesized through multiple routes. Enzymatic methods, for example, can leverage phenylalanine ammonia lyases (PAL) in cascade processes to produce substituted D-phenylalanines with high optical purity. nih.gov Chemical methods have also been developed for preparing all four stereoisomers of deuterated phenylalanine, demonstrating a high degree of stereochemical control through processes like side-chain bromination followed by deuteriolysis, which proceeds with retention of configuration. rsc.org

Once the desired enantiopure pyroglutamic acid and phenylalanine derivatives are obtained, they can be coupled using standard peptide synthesis techniques. Characterization of the final dipeptide stereoisomers relies on analytical methods sensitive to chirality. High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate and quantify the different stereoisomers. Furthermore, nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can be used to assess the relative populations of different conformations, such as prolyl cis- and trans-amide isomers in related dipeptide models. nih.gov

Table 3: Stereoisomers of this compound and Their Precursors

| Target Stereoisomer | Pyroglutamic Acid Precursor | Phenylalanine Precursor |

| L-pGlu-L-Phe | L-Pyroglutamic Acid | L-Phenylalanine |

| D-pGlu-D-Phe | D-Pyroglutamic Acid | D-Phenylalanine |

| L-pGlu-D-Phe | L-Pyroglutamic Acid | D-Phenylalanine |

| D-pGlu-L-Phe | D-Pyroglutamic Acid | L-Phenylalanine |

Enzymatic Interactions and Metabolic Transformations

Peptidase and Protease Substrate Specificity

The susceptibility of Pyroglutamylphenylalanine to enzymatic cleavage is highly dependent on the enzyme's active site and its recognition motifs. Both the N-terminal pyroglutamyl cap and the C-terminal phenylalanine residue are key determinants for enzyme interaction.

Mammalian chymotrypsins are digestive enzymes that play a crucial role in protein breakdown. microbiologyresearch.org These serine endopeptidases preferentially cleave peptide bonds at the C-terminal side of large hydrophobic amino acids, such as phenylalanine, tyrosine, and tryptophan. microbiologyresearch.orgnih.gov The aromatic side chain of these residues fits into a hydrophobic pocket (the S1 position) within the enzyme's active site. microbiologyresearch.org Consequently, the peptide bond between phenylalanine and a subsequent amino acid in a larger peptide chain containing the this compound sequence would be a primary target for chymotrypsin (B1334515).

While the primary specificity is for the amino acid N-terminal to the cleaved bond (the P1 position), residues in adjacent positions can also influence the rate of hydrolysis. microbiologyresearch.orgacs.orgresearchgate.net The nature of the amino acid following the phenylalanine can affect the efficiency of the cleavage. acs.org Bovine chymotrypsin demonstrates a clear preference for aromatic amino acids, methionine, and leucine, but it can tolerate other amino acids at the cleavage site. researchgate.net

Table 1: Characteristics of Mammalian α-Chymotrypsin

| Property | Description | Source(s) |

|---|---|---|

| Enzyme Class | Serine Protease (Endopeptidase) | uniprot.org |

| Primary Specificity | Cleaves at the C-terminal side of large hydrophobic residues (Phe, Tyr, Trp, Leu). | microbiologyresearch.orgnih.gov |

| Mechanism | Utilizes a catalytic triad (B1167595) (Ser-195, His-57, Asp-102) for hydrolysis. | microbiologyresearch.org |

| pH Optimum | ~7.8 | nih.gov |

| Temperature Optimum | ~50 °C | nih.gov |

| Structural Feature | Contains a hydrophobic S1 pocket that accommodates the aromatic side chain of Phe. | microbiologyresearch.org |

Pyroglutamyl aminopeptidases (PAPs) are enzymes that specifically remove N-terminal pyroglutamyl (pGlu) residues from peptides. nih.gov There are different types of PAPs with varying specificities. nih.gov

Pyroglutamyl-Peptidase I (PAP-I) is a cytosolic cysteine peptidase with broad substrate specificity, capable of cleaving the pGlu residue from various peptides. nih.govnih.govnih.gov

In contrast, Pyroglutamyl-Peptidase II (PAP-II), also known as TRH-degrading ectoenzyme, is a membrane-bound metallo-peptidase typically exhibiting very restricted substrate specificity. microbiologyresearch.orgasm.orgresearchgate.net It is found predominantly in the brain and is known for its ability to hydrolyze Thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2). microbiologyresearch.orgasm.org Its specificity is generally directed towards tri- and tetrapeptides with a histidine residue in the penultimate position. microbiologyresearch.orgacs.org

However, studies on PAP-II purified from the membrane fraction of bovine brain have revealed that its substrate specificity is not as narrow as previously thought. microbiologyresearch.org This specific enzyme has been shown to hydrolyze pGlu-Phe-Pro-NH2, demonstrating that it can, in certain contexts, accommodate and cleave a peptide with phenylalanine in the second position. microbiologyresearch.orgacs.org This makes it a relevant enzyme in the potential degradation of pyroglutamyl-phenylalanine-containing peptides.

Table 2: Characteristics of Pyroglutamyl-Peptidase II (PAP-II) from Bovine Brain

| Property | Description | Source(s) |

|---|---|---|

| Enzyme Class | Metallo-peptidase (Exopeptidase) | microbiologyresearch.orgacs.org |

| Location | Membrane-bound | microbiologyresearch.orgasm.org |

| Primary Substrate | Thyrotropin-releasing hormone (TRH) | microbiologyresearch.orgresearchgate.net |

| Typical Specificity | Removes N-terminal pGlu from tri- and tetrapeptides with His in the penultimate position. | microbiologyresearch.orgacs.org |

| Exception | Capable of hydrolyzing pGlu-Phe-Pro-NH2. | microbiologyresearch.orgacs.org |

| pH Optimum | 6.8 - 7.6 | microbiologyresearch.orgacs.org |

| Molecular Mass | ~214,000 Da | microbiologyresearch.orgacs.org |

Microbial enzymes also display the capacity to interact with and hydrolyze pyroglutamyl-phenylalanine structures.

The yellow mealworm, Tenebrio molitor, possesses digestive chymotrypsin-like proteinases in its midgut. uniprot.org One of the anionic fractions of these enzymes has been shown to be capable of hydrolyzing the short-chain synthetic substrate pyroglutamyl-phenylalanine p-nitroanilide (GlpFpNA), which is a known substrate for mammalian chymotrypsins. uniprot.org This indicates a similar substrate preference, targeting the bond following the phenylalanine residue. However, another purified chymotrypsin-like proteinase from T. molitor, designated TmC1, hydrolyzes long-chain chymotrypsin substrates but not short-chain ones like GlpFpNA.

The bacterium Legionella pneumophila is known to utilize amino acids as sources of energy and carbon. researchgate.net It secretes two distinct aminopeptidases, LapA and LapB. microbiologyresearch.org LapA confers activity against phenylalanine and tyrosine aminopeptides. microbiologyresearch.orgacs.org A specific phenylalanineaminopeptidase has been isolated from the culture filtrate of L. pneumophila. microbiologyresearch.orgnih.gov This metalloenzyme shows its highest activity toward L-phenylalanine p-nitroanilide, cleaving the N-terminal phenylalanine from a peptide. microbiologyresearch.orgnih.gov For this enzyme to act on this compound, the N-terminal pyroglutamyl group would first need to be removed, as the enzyme's specificity is for a free N-terminal phenylalanine.

Table 3: Characteristics of Relevant Microbial Enzymes

| Enzyme | Organism | Class | Substrate/Interaction | Source(s) |

|---|---|---|---|---|

| Chymotrypsin-like Proteinase (anionic fraction) | Tenebrio molitor | Serine Proteinase | Hydrolyzes pyroglutamyl-phenylalanine p-nitroanilide (GlpFpNA). | uniprot.org |

| Phenylalanineaminopeptidase | Legionella pneumophila | Metallo-peptidase | Cleaves N-terminal phenylalanine from peptides; high activity on L-phenylalanine p-nitroanilide. | microbiologyresearch.orgnih.gov |

| LapA Aminopeptidase | Legionella pneumophila | M28 family Peptidase | Secreted enzyme with activity against phenylalanine aminopeptides. | microbiologyresearch.orgacs.org |

Insights into Catabolic Pathways and Degradation Mechanisms

The catabolism of peptides and amino acids is a fundamental metabolic process that breaks down these molecules into simpler components for energy production or biosynthesis. The degradation of this compound would involve the cleavage of its constituent peptide bond.

The presence of the N-terminal pyroglutamyl residue provides significant stability to the peptide. This cyclic structure is formed from an N-terminal glutamine or glutamate (B1630785) residue and protects the peptide from degradation by most exopeptidases, which require a free N-terminus to act.

Therefore, a likely catabolic pathway for this compound would be initiated by a specific enzyme capable of recognizing and cleaving the pyroglutamyl group. As discussed, Pyroglutamyl-Peptidase I and, in some cases, Pyroglutamyl-Peptidase II possess this ability. nih.govmicrobiologyresearch.org Once the pyroglutamyl residue is removed, the resulting free phenylalanine would be subject to further degradation.

The catabolism of phenylalanine in mammals typically proceeds via the homogentisate (B1232598) pathway, where it is first converted to tyrosine and eventually broken down into fumarate (B1241708) and acetoacetate, which are intermediates of the central metabolism (Krebs cycle).

Biological and Biochemical Interplay Within Complex Systems

Metabolomic Associations and Biomarker Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. In this context, the dipeptide Pyroglutamylphenylalanine has been investigated as a potential biomarker in various physiological and pathological processes.

Correlation with Endogenous Biochemical Markers (e.g., Testosterone (B1683101) Levels in Pubertal Girls)

Recent metabolomic studies have explored the complex interplay between small molecule metabolites and hormonal changes during puberty. A notable study investigating the link between adiposity and hyperandrogenemia in pubertal girls identified a significant association between this compound and testosterone levels.

In a longitudinal study of 66 pubertal girls, a strong negative association was observed between the peptide this compound and both total testosterone (TT) and free testosterone (FT). nih.gov This suggests that as levels of this compound increase, levels of testosterone tend to decrease. The study utilized advanced analytical techniques to profile a wide range of metabolites, and the association with this compound was among the most significant findings related to androgen levels. nih.gov

Table 1: Correlation of this compound with Testosterone Levels in Pubertal Girls

| Biomarker | Association with Total Testosterone (TT) | Association with Free Testosterone (FT) |

| This compound | Strong Negative Correlation | Strong Negative Correlation |

| p-value (TT) | 0.000021 | 0.0027 |

| FDR-adjusted p-value (TT) | 0.03 | 0.49 |

Data sourced from a metabolomic analysis of blood samples from pubertal girls. nih.gov

This finding points towards a potential role for this compound in the complex signaling pathways that regulate androgen biosynthesis or metabolism during puberty. nih.gov

Role in Metabolic Changes during Physiological Processes (e.g., Aging in Cerebrospinal Fluid)

The metabolic composition of cerebrospinal fluid (CSF) undergoes significant changes during the aging process, reflecting alterations in the metabolic activity of the central nervous system. While specific studies on this compound in CSF during aging are not prevalent, research on related pyroglutamylated peptides and general metabolomic changes provides valuable insights.

Post-translational modifications of peptides, including the formation of pyroglutamate (B8496135) (pGlu) from N-terminal glutamine, are known to occur with age. nih.gov The presence of pyroglutamylated forms of amyloid-beta (Aβ) peptides, for instance, is significantly increased in the brains of individuals with Alzheimer's disease, a condition strongly associated with aging. nih.gov This suggests that the enzymatic or spontaneous cyclization of glutamine residues is a relevant process in the aging brain.

Metabolomic studies of CSF in healthy aging individuals have identified numerous metabolites that correlate with age. These include increases in certain amino acids, and alterations in pathways related to mitochondrial function and neuroinflammation. nih.govnih.gov Although these studies did not specifically report on this compound, the presence of other dipeptides and amino acid derivatives suggests that a broad range of small molecules are affected by the aging process in the CNS. The activity of enzymes such as pyroglutamyl peptidase I, which is involved in the metabolism of pyroglutamyl peptides, has been shown to be altered in various tissues during aging in rats, indicating that the regulation of these peptides changes with age. oup.com

Receptor Binding Studies of Pyroglutamylated Peptides

The N-terminal pyroglutamate residue plays a crucial role in the conformation and biological activity of many peptides, significantly influencing their interaction with specific receptors.

General Impact of Pyroglutamate Residues on Receptor Affinity (e.g., TRH Receptor Binding)

The thyrotropin-releasing hormone (TRH), with the structure pyroglutamyl-histidyl-prolinamide, provides a classic example of the importance of the pyroglutamate residue for receptor binding. The cyclic structure of pyroglutamate protects the peptide from degradation by aminopeptidases and is essential for its high-affinity binding to the TRH receptor. researchgate.net

Studies have demonstrated that the pyroglutamyl moiety of TRH forms a critical hydrogen bond with a tyrosine residue (Tyr106) in the third transmembrane helix of the TRH receptor. nih.gov The replacement of this pyroglutamyl residue with other chemical groups leads to a dramatic decrease in receptor affinity and hormonal potency. researchgate.net This highlights the specific and vital role of the pyroglutamate structure in establishing a high-affinity interaction with the receptor, which is fundamental for initiating the downstream signaling cascade.

Computational and Theoretical Investigations of Pyroglutamylphenylalanine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Møller–Plesset Perturbation Theory (MP2))

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecular systems. uleth.ca Methods like Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP) are cornerstones of modern computational chemistry. wikipedia.orgwikipedia.org DFT is a method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. wikipedia.orgukm.my MP theory improves upon the Hartree-Fock method by adding electron correlation effects through perturbation theory, with second-order (MP2) being a widely used level. wikipedia.orgq-chem.com

In the context of pyroglutamyl-containing peptides, these methods have been employed to elucidate reaction pathways. A notable study on the nonenzymatic intramolecular cyclization of N-terminal glutamine residues utilized a combination of DFT and MP2 to model the reaction. acs.org The geometries of reactants, intermediates, transition states, and products were optimized using the B3LYP density functional, while more accurate single-point energies were subsequently calculated using the MP2 method. acs.org This dual approach leverages the efficiency of DFT for geometry optimization and the higher accuracy of MP2 for energy calculations. acs.orgnih.gov The calculations provided key energetic data, including total energies, zero-point energies (ZPEs), and Gibbs energies, which are crucial for understanding the favorability and barriers of the reaction. acs.org

| Computational Method | Purpose in the Study of Pyroglutamylation | Key Outputs | Reference |

|---|---|---|---|

| Density Functional Theory (DFT), specifically B3LYP/6-31+G(d) | Optimization of molecular geometries for all stationary points (reactants, intermediates, transition states, products) along the reaction pathway. | Optimized 3D coordinates of all molecular species. | acs.org |

| Møller–Plesset Perturbation Theory (MP2), specifically MP2/6-311+G(d,p) | Calculation of more accurate single-point energies for the DFT-optimized geometries to refine the energy profile of the reaction. | Total energies, zero-point energies (ZPEs), and Gibbs free energies. | acs.org |

Mechanistic Modeling of Non-Enzymatic Pyroglutamylation Pathways

The formation of an N-terminal pyroglutamate (B8496135) residue from glutamine is a significant non-enzymatic modification that can occur spontaneously in peptides and proteins. researchgate.net Computational modeling has been instrumental in detailing the step-by-step chemical mechanism of this intramolecular cyclization.

The proposed pathway is as follows:

Formation of a Zwitterionic Intermediate (IS1): The process begins with an intramolecular nucleophilic attack of the N-terminal amino group on the side-chain amide carbon of the glutamine residue. This step proceeds through transition state TS1 to form a tetrahedral intermediate, which then rearranges into a more stable zwitterionic (or inner salt) intermediate, IS1 . acs.org

Formation of a Tetrahedral Intermediate (TH): The phosphate (B84403) catalyst facilitates a proton transfer, leading through TS2 to form a neutral tetrahedral gem-hydroxylamine intermediate, TH . acs.org

Formation of a Second Intermediate (IS2): The phosphate catalyst mediates a double proton transfer via TS3 . It abstracts a proton from the hydroxyl group of the intermediate while donating a proton to the amino leaving group, forming IS2 . This protonation enhances the leaving ability of the amino group. acs.org

Formation of the Product: The final step involves the departure of the ammonia (B1221849) molecule from IS2 through transition state TS4 , resulting in the formation of the stable five-membered pyroglutamyl ring. acs.org

| Species | Description | Role in Pathway | Reference |

|---|---|---|---|

| RC (Reactant Complex) | N-terminal glutamine residue complexed with H₂PO₄⁻. | Starting point of the reaction. | acs.org |

| TS1, TS2, TS3, TS4 | Transition States | Energy maxima connecting the intermediates along the reaction coordinate. | acs.org |

| IS1 (Inner Salt Intermediate) | A zwitterionic intermediate formed after the initial nucleophilic attack. | First stable intermediate. | acs.org |

| TH (Tetrahedral Intermediate) | A neutral gem-hydroxylamine intermediate. | Second intermediate, formed via proton transfer. | acs.org |

| IS2 (Inner Salt Intermediate) | Intermediate where the leaving amino group is protonated. | Third intermediate, poised for ammonia elimination. | acs.org |

| PC (Product Complex) | Pyroglutamate-containing product complexed with the catalyst. | End point of the reaction. | acs.org |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different three-dimensional arrangements that a molecule can adopt, while molecular dynamics (MD) simulations provide a computational method to study the physical movement of atoms and molecules over time. nih.govnih.govnih.gov These techniques offer atomistic insights into the dynamical behavior of peptides and how modifications like pyroglutamylation can influence their structural preferences. nih.gov

While specific MD simulation studies focusing solely on the pyroglutamylphenylalanine dipeptide are not prominent in the literature, the methodologies are well-established from studies on larger peptides bearing this N-terminal modification, such as pyroglutamylated amyloid-β (Aβ). nih.gov These studies are highly relevant as they establish the computational framework for analyzing the conformational ensemble of pyroglutamyl-containing peptides. A significant challenge in such simulations is the availability of accurate force field parameters for the pyroglutamate residue, as many standard force fields lack them. nih.gov

The general workflow for such an investigation involves:

System Setup: Building an initial 3D model of the peptide. The system is then placed in a simulation box, typically filled with water molecules to mimic an aqueous environment, and ions are added to neutralize the system. youtube.com

Simulation: The simulation is run by integrating Newton's laws of motion for all atoms, governed by a molecular mechanics force field. This generates a trajectory—a history of the positions, velocities, and energies of all atoms over time. nih.govyoutube.com

Analysis: The resulting trajectory is analyzed to understand the conformational landscape. A common technique is to perform cluster analysis based on the root-mean-square deviation (RMSD) of atomic positions, which groups similar structures together to identify the most populated conformations. nih.gov The analysis also involves monitoring key geometric parameters, such as dihedral angles (e.g., ψ, χ₁, and χ₂), which define the conformation of the peptide backbone and side chains. acs.org

| Concept / Technique | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | A computational method to simulate the time evolution of a molecular system. | Provides insight into the dynamic behavior and conformational preferences of the dipeptide in solution. | nih.govnih.gov |

| Force Field | A set of potential energy functions and parameters used to describe the interactions between atoms in an MD simulation. | Crucial for accurately modeling the molecule. Specialized parameters for the pyroglutamate residue may be required. | nih.gov |

| Conformational Ensemble | The collection of all three-dimensional structures a molecule samples at thermal equilibrium. | Characterizes the flexibility and dominant shapes of this compound. | nih.gov |

| RMSD Clustering | An analysis technique to group structurally similar conformations from an MD trajectory. | Identifies the most representative and stable conformations of the dipeptide. | nih.gov |

| Dihedral Angles (ψ, χ₁, χ₂) | Torsion angles that define the conformation of the peptide backbone (ψ) and side chains (χ). | Quantify the specific structural changes and flexibility of the main chain and the phenylalanine side chain. | acs.org |

Current Research Challenges and Future Directions

Development of Advanced Methodologies for Detection and Quantification

A primary challenge in studying endogenous small molecules like pyroglutamylphenylalanine is their accurate and sensitive detection in complex biological matrices. Current methodologies are largely centered around mass spectrometry (MS), but there is a continuous drive for improvement. unipr.it

Untargeted metabolomics, which aims to measure all small molecules in a sample, frequently utilizes high-resolution mass spectrometry to identify novel compounds and generate hypotheses. nih.govresearchgate.net In studies of cerebrospinal fluid, for instance, untargeted high-resolution MS is a key technique for quantifying metabolites. nih.gov The principal challenge in these broad-spectrum analyses remains the definitive identification of each metabolite feature detected. nih.gov

Targeted approaches, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for both identifying and quantifying known peptides like this compound. mdpi.com This technique offers high sensitivity and specificity by separating the compound chromatographically before detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. mdpi.com For example, peptidomic analysis of protein hydrolysates has successfully used LC-MS/MS with precursor ion scanning to identify and confirm the structure of several pyroglutamyl-containing peptides. mdpi.com

Future advancements will likely focus on increasing the throughput and sensitivity of these methods to detect lower-abundance peptides. Furthermore, developing validated immunological assays, such as Enzyme-linked Immunosorbent Assays (ELISA), could provide complementary, high-throughput quantification methods for routine clinical or food science applications, although these are less common for small peptides compared to larger proteins. unipr.it

Table 1: Methodologies for Detection and Quantification of this compound

| Methodology | Type | Application | Key Features |

| Untargeted Metabolomics | Discovery | Hypothesis generation; identifying novel biomarkers in complex samples (e.g., serum, CSF). nih.govnih.gov | Broad-spectrum analysis of all detectable small molecules; relies on high-resolution mass spectrometry. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Targeted / Quantitative | Precise identification and quantification of the compound in various matrices like food hydrolysates or biological fluids. mdpi.com | High sensitivity and specificity; separates compounds before detection; uses mass and fragmentation for identification. mdpi.com |

| Immunological Assays (e.g., ELISA) | Targeted / Quantitative | Potential for rapid, high-throughput quantification in specific applications (less common for small peptides). unipr.it | Relies on antibody-antigen binding for detection and quantification. unipr.it |

Elucidation of Broader Biological Contexts through Systems Biology Approaches

Systems biology seeks to understand organisms as a complete set of interactions between genes, proteins, and metabolites rather than studying components in isolation. carlossimonfoundation.comnih.govembopress.org This holistic approach is crucial for placing this compound into a broader physiological context. embopress.org By integrating large-scale 'omics' datasets (e.g., metabolomics, transcriptomics), researchers can build models that predict how molecules like this compound function within complex biological networks. carlossimonfoundation.comnih.gov

Untargeted metabolomics studies have been instrumental in generating new hypotheses about the role of this compound. A significant finding from one study on pubertal girls with overweight or obesity was a strong negative association between this compound levels and both total and free testosterone (B1683101). nih.gov This suggests the peptide may be involved in androgen biosynthesis or regulation, a link that would have been difficult to uncover using traditional, targeted research methods. nih.gov Another metabolomics investigation identified a correlation between this compound and fat mass, distinct from BMI, further implicating it in the metabolic shifts associated with obesity. researchgate.net

Furthermore, research on pyroglutamyl peptides, in general, points to a role in modulating host-microbiota interactions. mdpi.com Pyroglutamyl-containing peptides have been shown to influence microbial composition and host immune responses, including the regulation of inflammatory pathways like NF-κB and COX-2. mdpi.com Given that the gut microbiome produces a vast array of metabolites that influence systemic health, a systems biology framework is essential for untangling the interplay between dietary protein sources, the formation of this compound, gut microbial activity, and host endocrine and inflammatory responses.

Future work in this area will involve integrating metabolomics data with other omics layers, such as genomics and proteomics, to build more comprehensive models of its biological function. nih.gov Such approaches could clarify whether the observed associations with androgens and adiposity are causal and elucidate the specific pathways through which this compound exerts its effects. nih.govresearchgate.net

Advancements in Synthetic Strategies for Peptide Derivatives

The synthesis of peptides and their derivatives is fundamental for confirming their identity, providing standards for quantification, and exploring their therapeutic potential. The formation of the pyroglutamyl ring itself is a key chemical process. Computational studies have shown that this intramolecular cyclization of an N-terminal glutamine residue can occur non-enzymatically and is proficiently catalyzed by common biological molecules like inorganic phosphate (B84403) species. acs.org

While specific research on the synthesis of a wide range of this compound derivatives is not extensively documented, the field of synthetic chemistry offers numerous advanced strategies that can be applied. researchgate.netnih.govresearchgate.net Modern synthetic methods focus on efficiency, selectivity, and sustainability. researchgate.net These include:

Microwave-assisted synthesis: Utilizes microwave radiation to accelerate reaction rates and improve yields. researchgate.net

Multicomponent reactions: Combine three or more reactants in a single step to rapidly build molecular complexity, which is ideal for creating libraries of derivatives. researchgate.netresearchgate.net

Metal-catalyzed cross-coupling: Employs transition metals to facilitate the formation of new bonds, allowing for precise modifications to the phenylalanine aromatic ring. nih.govbeilstein-journals.org

Green chemistry approaches: Focus on using environmentally benign solvents and reagents to make synthesis more sustainable. researchgate.net

Future research will likely apply these modern strategies to create a library of this compound derivatives. By systematically modifying the phenylalanine side chain or the pyroglutamate (B8496135) ring, chemists can generate novel compounds. These derivatives can then be screened for enhanced biological activity, improved stability, or different receptor binding profiles, which is a critical step in drug discovery and for developing more potent research tools. mdpi.com

Exploration of this compound as a Chemical Probe or Standard in Research

In biomedical research, a chemical probe is a highly selective small molecule used to perturb a specific protein or pathway, thereby helping to elucidate its biological function. thesgc.orgnih.gov While this compound is not currently characterized as a chemical probe in this strict sense, it serves a critical and distinct role as a chemical standard and potential biomarker. eubopen.orgchemicalprobes.org

The most immediate and vital use of synthetic this compound is as an analytical standard. mdpi.com In any quantitative metabolomics or peptidomics study, having a pure, authenticated sample of the compound is essential for confirming its identity in a biological sample and for building a calibration curve to determine its precise concentration. nih.govnih.gov Without such a standard, data from MS-based techniques would be merely qualitative or semi-quantitative.

Beyond its role as an analytical tool, this compound is being explored as a potential biomarker. For example, research has evaluated its utility for detecting the administration of steroids in cattle, suggesting it could serve as a marker for specific biological interventions. researchgate.net The strong, negative correlation observed between this compound and testosterone levels in humans also positions it as a candidate biomarker for investigating androgen-related metabolic conditions. nih.gov

Future directions will focus on validating its potential as a clinical biomarker. This involves larger cohort studies to confirm its association with specific physiological or pathological states. Furthermore, if a specific biological target for this compound is identified, medicinal chemists could then embark on designing and synthesizing highly selective derivatives that could function as true chemical probes to investigate that target's function in health and disease. nih.gov

Q & A

Q. What are the primary analytical methods for characterizing pyroglutamylphenylalanine in synthetic or biological samples?

To confirm the identity and purity of this compound, researchers should employ a combination of high-performance liquid chromatography (HPLC) for separation, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight validation. Quantitative analysis can be supplemented with UV-Vis spectroscopy for concentration determination. For biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended due to its sensitivity in detecting trace amounts in complex matrices .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

Solid-phase peptide synthesis (SPPS) using Fmoc/t-Boc protection strategies is widely used. Key parameters include:

- Controlled reaction temperatures (0–4°C for coupling steps).

- Use of coupling agents like HBTU or HATU to enhance efficiency.

- Real-time monitoring via Kaiser test for free amine groups. Post-synthesis, purification via preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures removal of truncated or misfolded peptides .

Q. What experimental protocols are recommended for assessing this compound stability under physiological conditions?

Stability studies should simulate physiological pH (7.4), temperature (37°C), and enzymatic exposure (e.g., proteases). Use phosphate-buffered saline (PBS) for pH stability assays and incubate samples for 24–72 hours. Analyze degradation products using LC-MS and compare retention times with reference standards. For enzymatic stability, include controls with protease inhibitors (e.g., PMSF) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or sample purity. To address this:

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

A systematic SAR approach involves:

- Structural modifications : Introduce substituents at the N-terminal pyroglutamate or phenylalanine residues.

- In vitro assays : Compare binding affinity (e.g., surface plasmon resonance) and functional activity (e.g., enzyme inhibition).

- Computational modeling : Use molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) to predict interactions with target proteins .

Q. How should researchers design experiments to investigate this compound’s role in cellular signaling pathways?

Employ a combination of:

Q. What methodologies are suitable for evaluating enantiomeric purity of this compound in chiral environments?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection can resolve enantiomers. Alternatively, capillary electrophoresis (CE) with cyclodextrin additives provides high-resolution separation. Confirm enantiomeric excess (ee) using circular dichroism (CD) spectroscopy .

Data Analysis and Interpretation

Q. How can researchers address variability in pharmacokinetic data for this compound across preclinical models?

Apply population pharmacokinetic (PopPK) modeling to account for intersubject variability. Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., body weight, metabolic rate). Validate models with bootstrap analysis or visual predictive checks .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Include Hill slope analysis to assess cooperativity. For multi-dose experiments, apply ANOVA with post-hoc Tukey tests to compare group means. Report confidence intervals and effect sizes for robustness .

Methodological Frameworks

Q. How can the PICOT framework guide the design of clinical studies involving this compound?

Structure research questions using:

- P opulation: Target patient cohort (e.g., individuals with inflammatory conditions).

- I ntervention: this compound administration (dose, route).

- C omparison: Placebo or standard therapy.

- O utcome: Primary endpoints (e.g., cytokine reduction).

- T ime: Study duration (e.g., 12-week trial).

This ensures alignment with regulatory guidelines and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.